molecular formula C21H18N2O4 B1427729 Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate CAS No. 1381944-48-4

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate

Cat. No.: B1427729
CAS No.: 1381944-48-4
M. Wt: 362.4 g/mol
InChI Key: ISINRBPYTMKVOK-UHFFFAOYSA-N
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Description

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is an aromatic organic compound notable for its complex structure, combining both methyl picolinate and benzyloxycarbonyl amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate typically involves multi-step organic reactions. A common route starts with the nitration of picolinic acid followed by reduction to yield the corresponding picoline derivative. The amino group on the phenyl ring can be introduced via a nucleophilic substitution reaction using a suitable amine under mild conditions. Subsequently, benzyl chloroformate is used to protect the amino group, forming the benzyloxycarbonyl derivative. The final step involves esterification to yield this compound.

Industrial Production Methods:

On an industrial scale, the process might be optimized by employing continuous flow reactors for efficient heat and mass transfer, enabling tighter control over reaction conditions. Catalysts and green chemistry approaches are often explored to minimize waste and improve yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Selective reduction of the nitro group, if present, can be achieved using hydrogenation techniques or metal catalysts.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen with palladium on carbon, sodium borohydride.

  • Substitution Reagents: Halides, organometallic compounds.

Major Products Formed:

Depending on the type of reaction, products such as substituted aromatics, amines, and esters can be formed.

Scientific Research Applications

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate has a range of applications in scientific research:

  • Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with various biomolecules.

  • Medicine: Explored for its potential in drug design and development, particularly as a scaffold for anti-cancer or anti-inflammatory agents.

  • Industry: Applied in the manufacture of dyes, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate

  • Benzyl 4-aminobenzoate

  • Picolinic acid derivatives

Unique Aspects:

Compared to these compounds, methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both methyl ester and benzyloxycarbonyl amino groups provides versatility in chemical synthesis and biological interactions, setting it apart from simpler analogs.

Properties

IUPAC Name

methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISINRBPYTMKVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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